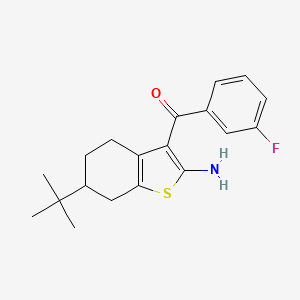![molecular formula C20H18N4O3 B2853433 N-(2-(1H-indol-3-yl)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 953246-94-1](/img/structure/B2853433.png)
N-(2-(1H-indol-3-yl)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-indol-3-yl)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-indol-3-yl)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-indol-3-yl)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Indole derivatives have been extensively studied for their potential in treating various types of cancer. They can interact with cellular machinery and have been shown to inhibit the proliferation of cancer cells. The specific compound may be involved in pathways that regulate cell growth and apoptosis, making it a candidate for anti-cancer drug development .
Antimicrobial Activity
The indole moiety is known to possess antimicrobial properties. Research suggests that modifications to the indole structure can enhance its efficacy against a broad spectrum of microbial pathogens. This compound could be part of new antimicrobial agents that help combat antibiotic-resistant bacteria .
Neuroprotection
Indole derivatives can also play a role in neuroprotection. They may activate certain pathways that protect neuronal cells from damage. This is particularly relevant in conditions like neurodegenerative diseases or after traumatic injuries. The compound could be investigated for its efficacy in preserving vision or preventing vision loss following ocular injuries .
Antiviral Agents
Some indole derivatives have shown promise as antiviral agents. They can interfere with the replication of viruses or inhibit proteins essential for viral life cycles. This compound could be explored for its potential to treat diseases caused by RNA and DNA viruses .
Enzyme Inhibition
Indole derivatives can act as inhibitors for various enzymes. For example, they can inhibit aldose reductase, which is involved in diabetic complications. By inhibiting such enzymes, the compound could be used to manage or treat conditions like diabetes or other metabolic disorders .
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives make them suitable for the treatment of chronic inflammatory diseases. They can modulate the immune response and reduce inflammation, providing relief from symptoms and potentially altering the course of inflammatory conditions .
Eigenschaften
IUPAC Name |
2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-12-7-9-24-16(10-12)23-19(26)17(20(24)27)18(25)21-8-6-13-11-22-15-5-3-2-4-14(13)15/h2-5,7,9-11,22,26H,6,8H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWQBTCAWPFSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCC3=CNC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

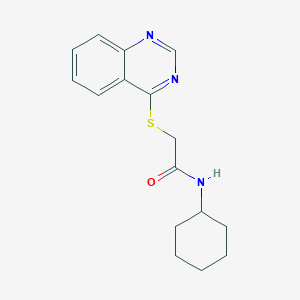
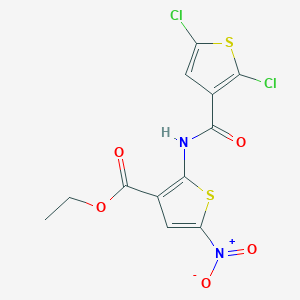
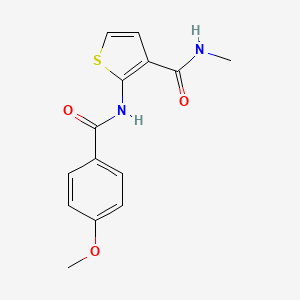
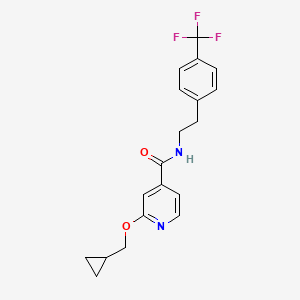

![(Z)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2853357.png)
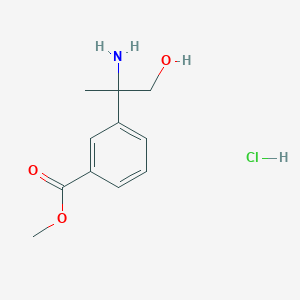
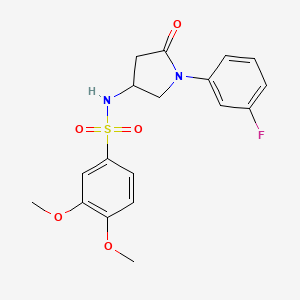
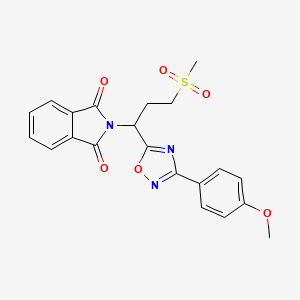
![N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2853363.png)
![2-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2853364.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2853367.png)
![2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid](/img/structure/B2853370.png)
